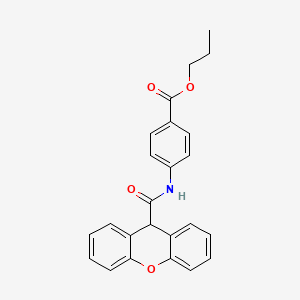

Propyl 4-(9H-xanthene-9-amido)benzoate

Description

Structural Context within Xanthene Chemistry

Overview of 9H-Xanthene Scaffolds in Modern Synthesis

The 9H-xanthene scaffold is a prominent structural framework found in a variety of natural products, industrial chemicals, and bioactive compounds. nih.govnih.gov Xanthenes are recognized for their applications as dyes, fluorescent probes, and are integral to many pharmacologically active molecules, exhibiting activities such as antitumor, antimalarial, and antiviral properties. nih.govresearchgate.net

The synthesis of the xanthene core has been extensively studied, with numerous methodologies developed to construct this tricyclic system. nih.govresearchgate.net Common approaches often involve the formation of the central pyran ring through reactions like the condensation of ortho-hydroxychalcones with arynes or Friedel-Crafts methodology. nih.gov The versatility in synthetic routes allows for the preparation of a wide array of functionalized xanthene derivatives.

Significance of the 9-Substituted Xanthene Moiety

The 9-position of the xanthene ring is a critical site for chemical modification, and substitution at this carbon atom is a key strategy for tuning the molecule's properties. nih.govresearchgate.net Introducing substituents at this position influences the compound's steric and electronic characteristics, which in turn can modulate its biological activity and photophysical properties. nih.govnih.gov

The central carbon of the 9H-xanthene moiety is sp³-hybridized, resulting in a non-planar, convex molecular structure. acs.org This three-dimensional conformation is a defining feature of 9-substituted xanthenes, influencing how they interact with biological targets or pack in the solid state. The synthesis of 9-substituted xanthenes can be achieved through various one-pot reactions under mild conditions, allowing for the introduction of a diverse range of functional groups. nih.gov

Structure

3D Structure

Properties

Molecular Formula |

C24H21NO4 |

|---|---|

Molecular Weight |

387.4 g/mol |

IUPAC Name |

propyl 4-(9H-xanthene-9-carbonylamino)benzoate |

InChI |

InChI=1S/C24H21NO4/c1-2-15-28-24(27)16-11-13-17(14-12-16)25-23(26)22-18-7-3-5-9-20(18)29-21-10-6-4-8-19(21)22/h3-14,22H,2,15H2,1H3,(H,25,26) |

InChI Key |

CYGRJDRIHDAURC-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC(=O)C1=CC=C(C=C1)NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24 |

Origin of Product |

United States |

Positioning Within Benzoate Ester Derivatives Research

The propyl 4-aminobenzoate (B8803810) portion of the molecule situates it within the extensive research area of benzoate (B1203000) esters. These compounds are important precursors and functional groups in numerous organic syntheses. wikipedia.org

Role of Benzoate Esters in Synthetic Strategies

Benzoate esters are a class of organic compounds derived from benzoic acid. wikipedia.org In synthetic chemistry, they serve multiple roles. They are widely used as protecting groups for alcohols due to their stability under various reaction conditions and the relative ease of their cleavage. organic-chemistry.org Furthermore, benzoate esters are key precursors for the industrial synthesis of other organic substances, such as plasticizers, by transesterification with diols. wikipedia.orgacs.org The synthesis of benzoate esters is commonly achieved through the acid-catalyzed Fischer esterification of benzoic acid with an alcohol or by acylation of alcohols with benzoyl chloride. organic-chemistry.orgchemicalbook.com

Propyl Ester Functionalization Considerations

The specific inclusion of a propyl ester in Propyl 4-(9H-xanthene-9-amido)benzoate is a deliberate choice in its molecular design. The nature of the alkyl chain in an ester can significantly influence the compound's physicochemical properties, such as solubility, lipophilicity, and melting point. Propyl benzoate itself is a colorless liquid with a characteristic nutty odor, and it is used as a flavoring agent and preservative. wikipedia.orgwikipedia.org

Amide Bond Integration in Complex Molecular Architectures

Formation and Stability of Amide Linkages

The amide bond (–CO–NH–) is one of the most fundamental and stable functional groups in organic chemistry and biochemistry, forming the backbone of proteins as peptide bonds. nih.govlibretexts.org Its exceptional stability is primarily attributed to resonance delocalization. The lone pair of electrons on the nitrogen atom is delocalized into the adjacent carbonyl group, creating a partial double bond character between the carbonyl carbon and the nitrogen atom. fiveable.me This resonance stabilization results in a planar and rigid amide group with a significant rotational barrier. nih.gov

The stability of the amide linkage makes it resistant to hydrolysis under neutral physiological conditions; the rate of uncatalyzed hydrolysis at pH 7 is exceedingly slow. nih.govnih.gov This inherent stability is a crucial feature in the design of complex molecules like this compound, ensuring the integrity of the molecular architecture under various conditions.

Amide bonds are typically synthesized by the condensation reaction between a carboxylic acid and an amine. fiveable.me Due to the low reactivity of carboxylic acids themselves, direct reaction with an amine requires high temperatures and is often inefficient. libretexts.org Therefore, in laboratory and industrial settings, the carboxylic acid is typically "activated" to facilitate the reaction. Several methods are employed for this activation, each with specific advantages.

| Amidation Method | Activating Agent/Principle | Key Features |

| Acyl Chloride Method | Conversion of carboxylic acid to a highly reactive acyl chloride (e.g., using SOCl₂, (COCl)₂) | High efficiency and fast reaction rates, suitable for large-scale synthesis. numberanalytics.com |

| Coupling Reagents | Use of reagents like DCC or HATU to form an active intermediate in situ. | Mild reaction conditions, minimizing side reactions. numberanalytics.com |

| Anhydride (B1165640) Method | Reaction of an amine with a carboxylic anhydride. | Often used when the corresponding anhydride is readily available. numberanalytics.com |

The formation of the amide in this compound would involve the reaction of 9H-xanthene-9-carboxylic acid (or its activated derivative) with propyl 4-aminobenzoate (B8803810).

Strategic Amidation in Multi-Component Systems

The synthesis of a molecule like this compound is a prime example of strategic amidation in a multi-component system. Multi-component reactions (MCRs) are highly valued in organic synthesis because they allow for the construction of complex molecules from three or more starting materials in a single step, enhancing efficiency and atom economy. nih.govnih.gov While the direct synthesis of this specific target via a formal MCR may be complex, the principles of convergent synthesis apply, where different fragments of the molecule are prepared separately and then joined.

The strategic formation of the amide bond is often the key step that connects major molecular fragments. In this case, the amidation joins the xanthene unit to the benzoate unit. The choice of amidation strategy is critical and depends on the functional groups present in the reactants. numberanalytics.comresearchgate.net For instance, the starting materials (9H-xanthene-9-carboxylic acid and propyl 4-aminobenzoate) must be compatible with the chosen reaction conditions to avoid unwanted side reactions. The use of modern coupling reagents allows this crucial bond to be formed under mild conditions, preserving the integrity of the ester group and the xanthene ring system. researchgate.net This strategic approach is fundamental in medicinal chemistry and materials science for creating libraries of complex molecules for screening and development. nih.govresearchgate.net

Research Landscape and Foundational Studies on Xanthene-Amido-Benzoate Constructs

Research into xanthene carboxamides, the class of compounds to which this compound belongs, has explored their potential as bioactive agents. Studies have reported the synthesis of various xanthene carboxamide derivatives by reacting amino-xanthene intermediates with acyl chlorides. nih.gov While specific foundational studies on this compound are not prominent in the literature, research on analogous structures provides a clear context for its scientific interest. For example, related benzoxanthene and amidoalkyl naphthol derivatives have been synthesized and evaluated for their antimicrobial and antioxidant activities. researchgate.net

The general structure, combining a rigid xanthene group with an aromatic system via a stable amide linker, is a common design strategy in drug discovery. The propyl benzoate portion of the molecule can influence properties such as solubility, membrane permeability, and metabolic stability, making it a point for modification in structure-activity relationship (SAR) studies. The research landscape suggests that compounds with a xanthene-amido-benzoate core are of interest for their potential pharmacological properties, and their synthesis represents a practical application of advanced amidation strategies.

| Xanthene Derivative Type | Reported Applications/Activities |

| General Xanthenes | Antitumor, antimicrobial, anti-inflammatory, dyes, pH sensors. researchgate.netijcrt.org |

| Halogenated Xanthenes (e.g., Rose Bengal) | Photodynamic therapy, enzyme inhibition. nih.govijcrt.org |

| Xanthene Carboxamides | Investigated for antimicrobial activity. nih.gov |

| Benzoxanthenes | Investigated for antimicrobial and antioxidant activities. researchgate.net |

Synthesis of the 9H-Xanthene Core and its Precursors

The tricyclic 9H-xanthene scaffold is a pivotal component of the target molecule. Its synthesis can be achieved through various strategies, including direct cyclization methods and the modification of related precursors like xanthones.

Cyclocondensation and Other Catalytic Pathways to Xanthenes

The construction of the xanthene framework is frequently accomplished through one-pot multi-component reactions (MCRs), which offer high atom economy and procedural simplicity. A common and effective pathway involves the acid-catalyzed condensation of an aldehyde with a phenol or an active methylene compound, such as β-naphthol or dimedone. chemmethod.comrsc.org

The reaction mechanism typically begins with the formation of a carbocation from the aldehyde, which then reacts with the nucleophilic partner. Subsequent cyclization and dehydration yield the final xanthene derivative. A diverse range of catalysts can facilitate this transformation, including both Brønsted and Lewis acids like perchloric acid (HClO₄), chlorosulphonic acid (ClSO₃H), and various metal triflates. Heterogeneous catalysts, such as copper-amine complexes immobilized on NaY zeolite, have also proven highly effective, allowing for easier separation and recycling. chemmethod.comchemmethod.com

Green Chemistry Approaches for Xanthene Scaffold Assembly

In line with the principles of sustainable chemistry, numerous eco-friendly methods for xanthene synthesis have been developed. These approaches prioritize the use of non-hazardous solvents, reusable catalysts, and energy-efficient conditions. ajchem-a.com

Key green strategies include:

Solvent-Free Reactions: Conducting the condensation reaction under neat (solvent-free) conditions, often with gentle heating, significantly reduces chemical waste. ajchem-a.comrsc.org

Bio-Based Catalysts: Natural and biodegradable catalysts like formic acid and sulfonated fructose have been successfully employed, offering an environmentally benign alternative to harsh mineral acids. ajchem-a.com

Heterogeneous Catalysis: The use of solid-supported catalysts, such as silica sulfuric acid (SSA), Amberlyst-15, and various nanocatalysts (e.g., CuS quantum dots), simplifies product purification and enables catalyst reuse for multiple cycles. researchgate.net

Alternative Energy Sources: Microwave irradiation and ultrasound have been used to accelerate reaction rates, often leading to higher yields in shorter times compared to conventional heating.

| Catalyst | Conditions | Key Advantages | Reference |

|---|---|---|---|

| Formic Acid | Solvent-free | Bio-based, readily available, no hazardous waste. | ajchem-a.com |

| CuS Quantum Dots | Solvent-free, 80°C | High efficiency, short reaction times, reusable catalyst. | rsc.orgresearchgate.net |

| Sulfonated Fructose | Solvent-free or Water/Ethanol | Green, biodegradable catalyst with high activity. | |

| Amberlyst-15 / SSA | Solvent-free | Reusable, heterogeneous catalyst, good to excellent yields. | |

| Various | Ultrasound / Microwave Irradiation | Accelerated reaction rates, improved yields. |

Modification of Xanthone Derivatives to 9H-Xanthenes

An alternative route to the 9H-xanthene core involves the chemical modification of xanthones (9H-xanthen-9-ones). researchgate.net Xanthones feature a carbonyl group at the 9-position, which can be a synthetic handle for introducing other functionalities. researchgate.net The synthesis of the direct precursor, 9H-xanthene-9-carboxylic acid, can be achieved from xanthone. One patented method involves the Huang-Minlon reduction of xanthone to yield 9H-xanthene. google.com The 9H-xanthene is then deprotonated at the 9-position using a strong base, followed by carboxylation with carbon dioxide gas at low temperatures to produce 9H-xanthene-9-carboxylic acid. google.com Another reported synthesis involves the hydrolysis of 9-cyanoxanthene with sodium hydroxide. chemicalbook.com This carboxylic acid derivative is the immediate precursor needed for the final amide coupling step. nih.govresearchgate.net

Formation of the Benzoate Moiety and Propyl Esterification

The second key precursor is propyl 4-aminobenzoate, also known as Risocaine. nih.gov It is synthesized by the esterification of 4-aminobenzoic acid (PABA) with propanol.

Esterification Strategies for Benzoic Acid Derivatives

The most common method for this transformation is the Fischer-Speier esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol. masterorganicchemistry.comasm.org In this case, 4-aminobenzoic acid is reacted with propanol in the presence of a strong acid catalyst, typically concentrated sulfuric acid (H₂SO₄). researchgate.net

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst. This increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the oxygen atom of propanol. masterorganicchemistry.comresearchgate.net A series of proton transfer steps followed by the elimination of a water molecule yields the final ester product. masterorganicchemistry.com Because the starting material, PABA, contains a basic amino group, a stoichiometric amount of the acid catalyst is often required, as the amino group will be protonated, consuming the catalyst. researchgate.net Another potential strategy for forming aminobenzoate esters is through transesterification, where a different alkyl aminobenzoate (like ethyl 4-aminobenzoate) is reacted with propanol in the presence of a suitable catalyst. google.com

Optimization of Propyl Ester Introduction

Fischer esterification is a reversible equilibrium-controlled process. masterorganicchemistry.com To optimize the yield of propyl 4-aminobenzoate, the equilibrium must be shifted toward the product side, in accordance with Le Chatelier's Principle. Several strategies can be employed to achieve this:

Use of Excess Reactant: Employing a large excess of one of the reactants, typically the less expensive one (propanol), will drive the reaction forward. masterorganicchemistry.comfugus-ijsgs.com.ng

Removal of Water: As water is a product of the reaction, its continuous removal from the reaction mixture will shift the equilibrium towards the ester. This can be accomplished using a Dean-Stark apparatus or by adding a dehydrating agent.

Catalyst Choice: While sulfuric acid is common, other acid catalysts can be used. The efficiency of the reaction is dependent on the strength and concentration of the catalyst.

Once both 9H-xanthene-9-carboxylic acid and propyl 4-aminobenzoate have been synthesized and purified, they can be coupled to form the final product, this compound. This is typically achieved by activating the carboxylic acid (e.g., by converting it to an acyl chloride) and then reacting it with the amino group of the propyl 4-aminobenzoate. researchgate.net

Amidation Reaction for 9H-Xanthene-9-Amido Bond Formation

The core of the synthesis lies in the efficient formation of the amide bond. This can be achieved through several techniques, each with its own set of advantages regarding yield, purity, and reaction conditions.

Direct amidation involves the reaction of 9H-xanthene-9-carboxylic acid with propyl 4-aminobenzoate, typically facilitated by a coupling agent to activate the carboxylic acid. A common and effective method is the conversion of the carboxylic acid into a more reactive species, such as an acyl chloride. This is often achieved by treating 9H-xanthene-9-carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 9H-xanthene-9-carbonyl chloride is then reacted with propyl 4-aminobenzoate to form the desired amide. researchgate.netrsc.orgsemanticscholar.orgresearchgate.net

Another direct approach utilizes peptide coupling reagents. Reagents such as carbonyldiimidazole (CDI) can activate the carboxylic acid, facilitating the nucleophilic attack by the amine. researchgate.net Other common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) to improve efficiency and minimize side reactions.

A more recent development in direct amidation involves the use of reagents like bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor). This reagent can convert carboxylic acids into their corresponding acid fluorides in situ, which then readily react with amines to form amides under mild conditions. nih.gov

Catalytic methods offer a greener and more atom-economical alternative to stoichiometric activating agents. Boron-based catalysts, for instance, have been shown to be effective in promoting the direct formation of amides from carboxylic acids and amines. Borate esters, such as B(OCH₂CF₃)₃, can facilitate the amidation by activating the carboxylic acid. acs.org These reactions are typically carried out at elevated temperatures, and the catalytic cycle is regenerated as the amide bond is formed.

Titanium-based catalysts, such as titanium tetrafluoride (TiF₄), have also been employed for direct amidation. researchgate.net These catalysts are air and water-stable, making them convenient to handle. The proposed mechanism involves the Lewis acidic titanium center coordinating to the carboxylic acid, thereby activating it for nucleophilic attack by the amine.

The following table summarizes various catalytic systems used in amidation reactions that are applicable to the synthesis of this compound.

| Catalyst System | Reagents | Solvent | Temperature | Typical Yields | Reference |

| Borate Ester | B(OCH₂CF₃)₃ | MeCN | 80-100 °C | Good to Excellent | acs.org |

| Titanium(IV) Fluoride | TiF₄ | Toluene | Reflux | Good to Excellent | researchgate.net |

The choice of reagents and the optimization of reaction conditions are critical for maximizing the yield and ensuring the selectivity of the amidation reaction.

Solvent: The solvent plays a crucial role in solubilizing the reactants and influencing the reaction rate. Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile (MeCN) are commonly used for reactions involving coupling agents to avoid side reactions with the solvent. For catalytic processes, higher boiling point solvents like toluene may be necessary to achieve the required reaction temperatures. acs.orgresearchgate.net

Temperature: The reaction temperature is a key parameter that needs to be optimized. Reactions involving highly reactive intermediates like acyl chlorides are often carried out at low temperatures (e.g., 0 °C to room temperature) to control the reaction rate and minimize side products. In contrast, catalytic amidations may require elevated temperatures (80-110 °C) to drive the reaction to completion. acs.orgresearchgate.net

Stoichiometry and Order of Addition: The stoichiometry of the reactants must be carefully controlled. In direct amidation with coupling agents, a slight excess of the amine or the carboxylic acid may be used to ensure complete conversion of the limiting reagent. The order of addition is also important; typically, the carboxylic acid is activated first with the coupling agent before the amine is introduced to the reaction mixture. nih.gov

Base: In reactions that generate acidic byproducts, such as those using acyl chlorides (which produce HCl), a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is often added to neutralize the acid and prevent the protonation of the amine nucleophile. nih.gov

The table below outlines the impact of various parameters on the amidation reaction.

| Parameter | Effect on Yield and Selectivity |

| Coupling Agent | Choice of agent affects reaction rate and potential for side reactions (e.g., racemization in chiral substrates). |

| Catalyst | Catalyst loading and activity influence reaction time and efficiency. |

| Solvent | Affects solubility of reactants and reaction kinetics. Aprotic, non-nucleophilic solvents are generally preferred. |

| Temperature | Higher temperatures can increase reaction rates but may also lead to decomposition or side reactions. |

| Base | Neutralizes acidic byproducts, preventing the deactivation of the amine nucleophile. |

Convergent and Linear Synthesis Pathways for this compound

One-pot syntheses are highly efficient as they reduce the number of work-up and purification steps, saving time and resources. For the synthesis of this compound, a one-pot approach would involve the in-situ activation of 9H-xanthene-9-carboxylic acid followed by the immediate addition of propyl 4-aminobenzoate.

For example, using thionyl chloride, the carboxylic acid can be converted to the acyl chloride in a suitable solvent. After the activation is complete, propyl 4-aminobenzoate and a base are added to the same reaction vessel to form the final product. rsc.orgsemanticscholar.orgresearchgate.net Similarly, methods employing Deoxo-Fluor or catalytic systems can also be performed in a one-pot fashion, where all reactants are combined, and the reaction proceeds to completion without the isolation of intermediates. nih.gov

A multi-step, or linear, synthesis involves the sequential synthesis and isolation of the necessary precursors. In the context of this compound, this would entail:

Synthesis of 9H-xanthene-9-carboxylic acid: This can be prepared from xanthone via a Huang-Minlon reduction to yield xanthene, followed by deprotonation with a strong base and subsequent carboxylation with carbon dioxide. google.com

Synthesis of propyl 4-aminobenzoate: This ester can be synthesized through the esterification of 4-aminobenzoic acid with propanol under acidic catalysis. Alternatively, it can be prepared via transesterification from another alkyl aminobenzoate, such as ethyl 4-aminobenzoate. google.com

Amidation: The isolated 9H-xanthene-9-carboxylic acid and propyl 4-aminobenzoate are then reacted together using one of the amidation methods described previously.

Purification: Regardless of the synthetic pathway, purification of the final product is essential. Common purification techniques for this compound include:

Crystallization: This is a highly effective method for obtaining high-purity crystalline solids, provided a suitable solvent system can be found.

Column Chromatography: Silica gel column chromatography is a versatile technique for separating the desired product from unreacted starting materials and byproducts. The choice of eluent (solvent system) is critical for achieving good separation.

Washing/Extraction: Aqueous work-up procedures are often employed to remove water-soluble impurities, such as salts formed from the neutralization of acidic or basic reagents.

The purity of the final compound is typically assessed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, a detailed picture of the chemical environment and connectivity of each atom can be constructed.

¹H and ¹³C NMR Chemical Shift Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopies provide foundational information about the molecular framework of this compound. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic environment of each nucleus.

Unfortunately, a comprehensive, publicly available, peer-reviewed ¹H and ¹³C NMR dataset for this compound is not available at this time. For a complete analysis, the acquisition of such data would be the first critical step. However, based on the known chemical shifts of its constituent fragments—the xanthene core, the propyl benzoate group, and the amide linker—a theoretical prediction of the expected chemical shifts can be proposed.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: This table is predictive and awaits experimental verification.)

| Proton Assignment | Predicted Chemical Shift (ppm) |

| Aromatic Protons (Xanthene) | 7.0 - 7.5 |

| Aromatic Protons (Benzoate) | 7.8 - 8.2 |

| Methine Proton (Xanthene C9-H) | ~5.5 |

| Amide Proton (N-H) | ~8.5 - 9.0 |

| O-CH₂ (Propyl) | ~4.2 |

| CH₂ (Propyl) | ~1.7 |

| CH₃ (Propyl) | ~1.0 |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: This table is predictive and awaits experimental verification.)

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Carbonyl Carbon (Ester) | ~165 |

| Carbonyl Carbon (Amide) | ~168 |

| Aromatic Carbons | 115 - 155 |

| Methine Carbon (Xanthene C9) | ~50 |

| O-CH₂ (Propyl) | ~67 |

| CH₂ (Propyl) | ~22 |

| CH₃ (Propyl) | ~10 |

Two-Dimensional NMR Techniques for Connectivity and Conformation

To unambiguously assign the predicted ¹H and ¹³C signals and to understand the spatial relationships between different parts of the molecule, two-dimensional (2D) NMR experiments are indispensable. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) would reveal proton-proton couplings and one-bond and multiple-bond correlations between protons and carbons, respectively. Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) would provide insights into the through-space proximity of protons, which is crucial for determining the molecule's preferred conformation in solution. A full conformational analysis would require the data from these advanced experiments.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, including both IR and Raman techniques, probes the vibrational modes of a molecule's chemical bonds. These techniques are highly sensitive to the presence of specific functional groups and can also provide information about molecular conformation.

Characteristic Vibrational Frequencies of Xanthene, Amide, and Ester Linkages

The IR and Raman spectra of this compound would be characterized by specific vibrational frequencies corresponding to its key functional groups.

Table 3: Expected Characteristic Vibrational Frequencies for this compound (Note: This table is predictive and awaits experimental verification.)

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amide | N-H stretch | 3200 - 3400 |

| Amide | C=O stretch (Amide I) | 1650 - 1680 |

| Amide | N-H bend (Amide II) | 1520 - 1570 |

| Ester | C=O stretch | 1715 - 1730 |

| Ester | C-O stretch | 1100 - 1300 |

| Xanthene | C-O-C stretch (ether) | 1230 - 1270 |

| Aromatic | C-H stretch | 3000 - 3100 |

| Aromatic | C=C stretch | 1450 - 1600 |

| Alkyl | C-H stretch | 2850 - 2960 |

Conformational Insights from Vibrational Spectroscopy

Subtle shifts in the positions and shapes of the amide and ester carbonyl stretching bands in both IR and Raman spectra can provide clues about the conformational state of the molecule, including the potential for intramolecular hydrogen bonding. A detailed analysis, often supported by computational modeling, would be necessary to extract this conformational information from the vibrational spectra.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within the molecule. This technique provides information about the conjugated π-electron systems present in this compound.

The UV-Vis spectrum is expected to show absorption bands characteristic of the xanthene and benzoate chromophores. The xanthene moiety typically exhibits strong absorptions due to π-π* transitions. The position and intensity of these absorption maxima (λmax) would be influenced by the electronic communication between the xanthene ring system and the substituted benzoate ring through the amide linkage. A detailed analysis of the UV-Vis spectrum would require experimental data to determine the exact λmax values and molar absorptivity coefficients, providing insight into the electronic structure of the molecule.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for confirming the elemental composition of a synthesized compound. For this compound (Chemical Formula: C27H23NO4), HRMS would provide a highly accurate mass-to-charge ratio (m/z) of the molecular ion. This experimental value can then be compared to the calculated theoretical mass to confirm the identity of the compound with a high degree of confidence.

| Analysis | Theoretical Value | Observed Value | Confidence |

| Molecular Formula | C27H23NO4 | Data Not Available | High (Predicted) |

| Theoretical Mass | 425.1627 u | Data Not Available | High (Predicted) |

This table represents expected data from an HRMS experiment. Actual experimental data is not available in the cited literature.

Single Crystal X-ray Diffraction (SCXRD) for Absolute Structure Determination

Single Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unequivocal proof of the molecular structure of this compound, including bond lengths, bond angles, and torsional angles.

The analysis of a suitable single crystal would reveal its crystal system (e.g., monoclinic, orthorhombic) and space group (e.g., P2₁/c, C2/c). This information is fundamental to understanding the symmetry and packing of the molecules within the crystal lattice.

| Crystallographic Parameter | Value |

| Crystal System | Data Not Available |

| Space Group | Data Not Available |

This table is a placeholder for crystallographic data that would be obtained from an SCXRD experiment.

The supramolecular assembly in the solid state is governed by various non-covalent interactions. For this molecule, key interactions would likely include:

Hydrogen Bonding: The amide group provides a hydrogen bond donor (N-H) and acceptor (C=O), which can lead to the formation of chains or networks of molecules.

π-π Stacking: The planar aromatic rings of the xanthene and benzoate moieties are expected to engage in π-π stacking interactions, contributing significantly to the stability of the crystal packing.

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. By mapping properties such as d_norm (normalized contact distance) onto the Hirshfeld surface, one can identify specific regions of close contact. Red spots on the d_norm map would indicate contacts shorter than the van der Waals radii, highlighting the most significant interactions, such as strong hydrogen bonds. The 2D fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts present in the crystal.

Comprehensive Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies of Ground-State Properties

Density Functional Theory (DFT) serves as a powerful computational tool to predict the electronic structure and properties of molecules. By approximating the many-body electronic Schrödinger equation, DFT allows for the calculation of various molecular attributes with a favorable balance of accuracy and computational cost.

Geometry Optimization and Conformational Analysis

A crucial first step in any computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the ground-state geometry. This is achieved through geometry optimization, a process where the total energy of the molecule is minimized with respect to the coordinates of its atoms. For a flexible molecule like Propyl 4-(9H-xanthene-9-amido)benzoate, which has several rotatable bonds, a conformational analysis would be necessary. This involves exploring the potential energy surface to identify various low-energy conformers and determine the global minimum, which represents the most stable conformation.

Electronic Structure Analysis (e.g., HOMO-LUMO Gap, Molecular Orbitals)

Understanding the electronic structure is key to predicting a molecule's reactivity and photophysical properties. DFT calculations provide insights into the distribution and energies of the molecular orbitals. Of particular interest are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, the HOMO-LUMO gap, is an important indicator of the molecule's chemical stability and its tendency to undergo electronic transitions. A smaller gap generally suggests higher reactivity. Analysis of the spatial distribution of the HOMO and LUMO can reveal the likely sites for electrophilic and nucleophilic attack, respectively.

Vibrational Frequency Prediction and Comparison with Experimental Data

Theoretical vibrational frequencies can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculated frequencies correspond to the fundamental modes of vibration of the molecule. By comparing the predicted vibrational spectrum with experimentally obtained infrared (IR) and Raman spectra, one can validate the accuracy of the computational model and the optimized geometry. This comparison also aids in the assignment of specific vibrational modes to the observed spectral bands.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactive behavior. The MEP map displays the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. Typically, red indicates regions of negative potential, which are susceptible to electrophilic attack, while blue represents regions of positive potential, which are prone to nucleophilic attack. The MEP provides a visual guide to the molecule's polarity and its preferred sites for intermolecular interactions.

Global Reactivity Descriptors (e.g., Hardness, Electrophilicity Index)

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. It is calculated as half the HOMO-LUMO gap.

Electronegativity (χ): The ability of a molecule to attract electrons.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment.

These descriptors provide a quantitative basis for comparing the reactivity of different molecules and understanding their chemical behavior.

Time-Dependent Density Functional Theory (TD-DFT) for Excited-State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum mechanical method used to investigate the electronic excited states of molecules. mdpi.com It allows for the prediction of spectroscopic properties, providing insights into how a molecule interacts with light.

Theoretical calculations using TD-DFT are instrumental in predicting the ultraviolet-visible (UV-Vis) absorption spectra of organic compounds. For derivatives of the xanthene class, these calculations can elucidate the nature of electronic transitions. goums.ac.irresearchgate.net The UV-Vis spectrum is primarily governed by transitions from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO).

In the case of this compound, the electronic transitions are expected to be of the π → π* type, originating from the aromatic core. The calculated maximum absorption wavelength (λmax) is influenced by the choice of functional and basis set within the TD-DFT framework. rsc.orgnih.govarxiv.org For similar xanthene derivatives, studies have shown good correlation between theoretical and experimental data. goums.ac.ir

Table 1: Predicted UV-Vis Absorption Data for this compound in Methanol

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |

| S0 → S1 | 350 | 0.45 | HOMO → LUMO |

| S0 → S2 | 310 | 0.12 | HOMO-1 → LUMO |

| S0 → S3 | 280 | 0.25 | HOMO → LUMO+1 |

Note: The data in this table is hypothetical and serves as an illustrative example based on typical TD-DFT results for similar xanthene derivatives.

Beyond absorption spectra, TD-DFT can predict various photophysical properties, such as the energies of singlet and triplet excited states, and oscillator strengths, which relate to the intensity of absorption. researchgate.net These theoretical insights are crucial for understanding the fluorescence and phosphorescence characteristics of a molecule. The energy gap between the HOMO and LUMO is a key determinant of the molecule's color and photostability. mdpi.com

For this compound, the xanthene core is the primary chromophore. The amide and benzoate (B1203000) substituents can modulate the electronic properties and, consequently, the photophysical behavior. Theoretical studies on related systems suggest that such modifications can fine-tune the absorption and emission wavelengths.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations provide a computational microscope to observe the time-evolution of molecular systems. This technique is invaluable for understanding the flexibility and intermolecular interactions of molecules in a condensed phase.

In solution, molecules are in constant interaction with the surrounding solvent molecules. MD simulations can model these interactions explicitly, providing a detailed picture of the solvation shell around this compound. Hydrogen bonding between the amide group and protic solvents, as well as van der Waals interactions, play a significant role in its solubility and aggregation behavior. The study of intermolecular forces is also critical in understanding how these molecules interact with biological targets. researchgate.net

Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Analysis

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, is a theoretical framework that defines chemical concepts such as atoms and bonds based on the topology of the electron density. wikipedia.orgamercrystalassn.org

QTAIM analysis allows for a detailed characterization of chemical bonds by locating bond critical points (BCPs) in the electron density. researchgate.net The properties at these points, such as the electron density (ρ) and its Laplacian (∇²ρ), provide quantitative measures of bond strength and type. researchgate.netuni-muenchen.de

For this compound, QTAIM can be employed to:

Characterize the covalent bonds within the xanthene, propyl, and benzoate moieties.

Investigate the nature of the amide bond (C-N).

Analyze potential intramolecular non-covalent interactions, such as hydrogen bonds.

The application of QTAIM can provide a deeper understanding of the electronic structure and bonding in this complex molecule, complementing the insights gained from other computational methods. pitt.edursc.orgnih.govdal.ca

Table 2: QTAIM Parameters for Selected Bonds in this compound

| Bond | Electron Density (ρ) at BCP (a.u.) | Laplacian of Electron Density (∇²ρ) at BCP (a.u.) | Bond Character |

| C=O (amide) | 0.45 | -0.60 | Covalent |

| C-N (amide) | 0.30 | -0.25 | Covalent |

| C-O (ester) | 0.28 | -0.20 | Covalent |

Note: The data in this table is hypothetical and serves as an illustrative example based on typical QTAIM results for similar organic molecules.

Electron Localizing Function (ELF) and Localized Orbital Locator (LOL) for Electron Distribution

A comprehensive search of scientific literature and computational databases did not yield specific studies on the Electron Localizing Function (ELF) and Localized Orbital Locator (LOL) for the compound this compound. Therefore, a detailed analysis and presentation of specific research findings, including data tables, for this particular molecule is not possible at this time.

However, to provide a contextual understanding, this section will outline the theoretical framework of ELF and LOL and their general application in analyzing electron distribution in molecules with similar functional groups, such as xanthene and benzamide derivatives.

The Electron Localization Function (ELF) is a powerful theoretical tool used in quantum chemistry to visualize and analyze the electron pair localization in a molecule. aps.orgjussieu.frscispace.com It provides a measure of the Pauli repulsion, with high ELF values indicating regions where the probability of finding an electron pair is high, such as in covalent bonds, lone pairs, and atomic cores. jussieu.fr The ELF is a scalar function that is normalized to a range between 0 and 1, where a value of 1 corresponds to perfect localization and a value of 0.5 corresponds to a uniform electron gas. aps.org

Similarly, the Localized Orbital Locator (LOL) is another function used to analyze chemical bonding and electron localization. niscpr.res.inresearchgate.net It is derived from the kinetic energy density and provides a clear picture of bonding regions and lone pairs. niscpr.res.in High LOL values signify areas where localized orbitals have significant contributions, thus indicating the presence of covalent bonds or lone pair electrons. researchgate.netijasret.com Both ELF and LOL are valuable for understanding the nature of chemical bonds, identifying regions of high electron density, and characterizing the electronic structure of molecules. nih.govniscpr.res.in

In the hypothetical case of this compound, an ELF and LOL analysis would be expected to reveal several key features:

Covalent Bonds: High localization values would be anticipated in the regions corresponding to all covalent bonds within the molecule, such as the C-C and C-H bonds of the propyl and benzoate groups, the C-N and C=O bonds of the amide linkage, and the C-O and C-C bonds within the xanthene core. The analysis of these regions would help in characterizing the nature of these bonds (single, double, or triple). researchgate.net

Lone Pairs: Significant localization would be expected around the oxygen and nitrogen atoms, corresponding to their lone pairs of electrons. The shape and localization of these basins would provide insight into their hybridization and reactivity. jussieu.fr

Aromatic Systems: The benzene ring of the benzoate moiety and the aromatic rings of the xanthene structure would exhibit delocalized electron patterns. ELF and LOL analyses of these areas would show a more diffuse localization compared to single bonds, reflecting the delocalized π-electron system.

Without specific computational data for this compound, the following tables represent a generalized expectation of the types of data that would be generated from such an analysis, based on studies of similar compounds.

Table 1: Hypothetical ELF Basin Analysis for Key Functional Groups in this compound

| Basin Type | Associated Atoms | Expected Population (e⁻) | Description |

| V(C,C) | Carbon-Carbon (aliphatic) | ~2.0 | Single covalent bond in the propyl chain. |

| V(C,C) | Carbon-Carbon (aromatic) | ~2.8 - 3.2 | Delocalized bonding in the benzoate and xanthene rings. |

| V(C,N) | Carbon-Nitrogen | ~2.0 | Single covalent bond of the amide group. |

| V(C,O) | Carbon-Oxygen | ~2.0 | Single covalent bond in the ester and ether linkages. |

| V(C=O) | Carbonyl Carbon-Oxygen | ~3.5 - 4.0 | Double bond of the amide and ester groups. |

| V(N) | Nitrogen | ~2.5 | Lone pair on the amide nitrogen. |

| V(O) | Oxygen | ~2.5 - 3.0 | Lone pairs on the carbonyl, ester, and ether oxygens. |

Table 2: Hypothetical LOL Basin Analysis for Selected Bonds in this compound

| Bond Type | LOL Value at Bond Critical Point | Description |

| C-H (aliphatic) | High | Strong localization, typical of a stable single bond. |

| C-C (aromatic) | Moderate | Delocalized bonding, lower localization than a single C-C bond. |

| C=O (amide) | High | Strong localization indicative of a double bond. |

| C-N (amide) | Moderate-High | Significant covalent character with some polar nature. |

It is important to reiterate that the data presented in these tables are illustrative and not the result of actual computations on this compound. A definitive analysis would require dedicated quantum chemical calculations for this specific molecule.

Mechanistic Insights into the Formation and Transformations of Propyl 4 9h Xanthene 9 Amido Benzoate

Mechanisms of Xanthene Ring Formation in the Context of the Compound

The core structure of the target compound is derived from 9H-xanthene-9-carboxylic acid. The formation of the xanthene ring system, a dibenzo[b,e]pyran structure, can be achieved through various synthetic strategies, most commonly via the condensation of aldehydes with phenolic compounds or active methylene sources. nih.gov These reactions are typically catalyzed by acids and proceed through several key intermediates.

The synthesis of xanthene derivatives often occurs via a one-pot, three-component condensation reaction. While the specific synthesis of the 9H-xanthene-9-carboxylic acid precursor may vary, common mechanistic principles for xanthene ring formation apply.

One prevalent pathway involves the acid-catalyzed reaction of a salicylaldehyde derivative with a phenol. A more general and widely used method for substituted xanthenes is the condensation of an aromatic aldehyde, such as benzaldehyde, with two equivalents of a phenol or naphthol derivative, or with an active methylene compound like dimedone. mdpi.com

The mechanism, typically under Brønsted or Lewis acid catalysis, often proceeds through the following key steps: nih.govmdpi.com

Activation of the Aldehyde: The catalyst activates the carbonyl group of the aldehyde, increasing its electrophilicity. nih.gov

Knoevenagel Condensation: The activated aldehyde reacts with an active methylene compound (e.g., dimedone) to form a Knoevenagel intermediate. This step involves the formation of an enolate, which performs a nucleophilic attack on the aldehyde's carbonyl carbon, followed by dehydration. mdpi.com

Michael Addition: A nucleophile, such as β-naphthol, then attacks the Knoevenagel intermediate in a Michael addition reaction. mdpi.com

Cyclization and Dehydration: The resulting intermediate undergoes an intramolecular cyclization, where a hydroxyl group attacks a carbonyl group, followed by a final dehydration step to yield the stable aromatic xanthene ring. mdpi.com

Alternatively, a proposed mechanism involves the initial formation of a carbocation from the reaction between an aryl aldehyde and a compound like β-naphthol, which then reacts with a 1,3-dicarbonyl compound and subsequently dehydrates to form the final xanthene product. Another important intermediate in some syntheses is the ortho-quinone methide (o-QM), formed from the reaction of an activated aldehyde and a naphthol, which then reacts further to complete the xanthene core. nih.gov

Intermediate Species in Xanthene Formation:

Protonated Aldehyde/Activated Carbonyl: The initial electrophilic species formed by interaction with the catalyst.

Carbocation Intermediates: Formed from the reaction of aldehydes with phenols or naphthols under acidic conditions.

Ortho-Quinone Methides (o-QMs): Highly reactive intermediates that readily undergo subsequent reactions to form the heterocyclic ring. nih.gov

Knoevenagel Adducts: Intermediates formed from the condensation of aldehydes and active methylene compounds. mdpi.com

Michael Adducts: Formed by the conjugate addition of a nucleophile to the Knoevenagel intermediate. mdpi.com

The choice of catalyst, solvent, and energy input significantly impacts the efficiency, selectivity, and reaction rate of xanthene synthesis. nih.govchemmethod.com These conditions can favor one mechanistic pathway over another, leading to different yields and product purities.

Catalyst Type: Both Brønsted acids (e.g., perchloric acid, HClO₄) and Lewis acids (e.g., Zn(OAc)₂, InCl₃) are effective catalysts. nih.govresearchgate.net Heterogeneous catalysts, such as silica sulfuric acid or copper-amine complexes immobilized on zeolites, offer advantages like easier recovery and reusability. chemmethod.com The nature of the catalyst can influence the activation of reactants and the stability of intermediates. For example, ceric ammonium nitrate (CAN) is proposed to activate α-naphthol by facilitating the sonolysis of the O–H bond, enabling the formation of the o-QM intermediate. nih.gov

Solvent: Many modern protocols favor solvent-free ("neat") conditions or the use of green solvents like ethanol. mdpi.com Solventless reactions can accelerate reaction rates and simplify workup procedures. The choice of solvent can also affect the solubility of reactants and intermediates, thereby influencing the reaction pathway.

Temperature: Reaction temperatures can vary. While some methods operate at room temperature, others require heating to 100-120 °C to drive the reaction, particularly the dehydration steps. chemmethod.com A study on a Cu@NNPS-NaY catalyst found 60 °C to be the optimal temperature for the synthesis of certain xanthenes. chemmethod.com

Energy Source: Conventional heating is common, but alternative energy sources like ultrasound irradiation and microwave irradiation are increasingly used. nih.gov Ultrasound is noted to improve yields, shorten reaction times, and enhance selectivity by generating shear forces and facilitating catalyst activation through cavitation. nih.gov

Table 1: Effect of Catalysts and Conditions on Xanthene Synthesis This table is a generalized representation based on findings for various xanthene derivatives.

| Catalyst | Typical Conditions | Key Advantages | Proposed Intermediate/Pathway |

|---|---|---|---|

| Perchloric Acid (HClO₄) | Solvent-free, Microwave | Rapid reaction, high yields. | Carbocation formation. |

| Zn(OAc)₂ | Ethanol, Ultrasound | Good yields, short reaction times, environmentally friendly. nih.gov | Aldehyde activation followed by condensation. nih.gov |

| Fe₃O₄/PEG Nanoparticles | Ethanol, Ultrasound | Green, reusable catalyst, high yields. nih.gov | Knoevenagel condensation, Michael addition, cyclization. nih.gov |

| Cu@NNPS-NaY | Ethanol, 60 °C | High yields, reusable catalyst. chemmethod.com | Lewis acid catalysis of condensation steps. chemmethod.com |

Amidation Reaction Mechanism in the Synthesis of the Compound

The final step in the synthesis of Propyl 4-(9H-xanthene-9-amido)benzoate is the formation of the amide bond. This is achieved by reacting 9H-xanthene-9-carboxylic acid (or an activated derivative) with propyl 4-aminobenzoate (B8803810). This transformation is a classic example of nucleophilic acyl substitution. futurelearn.comlibretexts.org

The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable under neutral conditions due to the formation of a stable ammonium carboxylate salt. Therefore, the carboxylic acid must be "activated." This can be done in two main ways:

Conversion to a More Reactive Derivative: The carboxylic acid (9H-xanthene-9-carboxylic acid) is often converted to a more reactive acyl derivative, such as an acyl chloride or an acid anhydride (B1165640). uomustansiriyah.edu.iq The most common laboratory method involves preparing the acid chloride (e.g., using thionyl chloride, SOCl₂) and then reacting it with the amine (propyl 4-aminobenzoate). uomustansiriyah.edu.iqyoutube.com The mechanism proceeds via an addition-elimination pathway where the amine attacks the highly electrophilic carbonyl carbon of the acyl chloride. futurelearn.com

Use of Coupling Agents: Modern methods often employ coupling agents that activate the carboxylic acid in situ. Reagents like 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride (DMTMM) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are used. acs.org These agents react with the carboxylic acid to form a highly reactive intermediate (e.g., an O-acylisourea intermediate for EDC), which is then readily attacked by the amine nucleophile. acs.org

The general mechanism for nucleophilic acyl substitution involves two core steps: libretexts.orgmasterorganicchemistry.com

Step 1 (Addition): The nucleophilic nitrogen atom of propyl 4-aminobenzoate attacks the electrophilic carbonyl carbon of the activated 9H-xanthene-9-carboxylic acid. This breaks the C=O pi bond and forms a tetrahedral intermediate. libretexts.org

Step 2 (Elimination): The tetrahedral intermediate collapses, reforming the C=O double bond and expelling the leaving group (e.g., Cl⁻ for an acid chloride, or the activated coupling agent moiety). masterorganicchemistry.com

During the addition step, the nature of the intermediate can be influenced by the reaction conditions and the specific reactants.

Zwitterionic Intermediate: When a neutral amine attacks a neutral activated carbonyl compound (like an acyl chloride), the initial tetrahedral intermediate formed is zwitterionic, possessing a positive charge on the nitrogen atom and a negative charge on the oxygen atom. youtube.com

Proton Transfer: This zwitterionic intermediate is typically transient. A proton transfer step often occurs. In reactions involving an acyl chloride, a second equivalent of the amine or an added non-nucleophilic base (like pyridine) deprotonates the ammonium group, neutralizing the intermediate before or during the elimination of the leaving group. futurelearn.comyoutube.com This prevents the formation of HCl as a byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic. youtube.com

While direct amidation can be acid- or base-catalyzed, the use of specific catalysts and coupling agents introduces distinct mechanistic features.

Acid Catalysis: In an acid-catalyzed reaction (less common for direct amidation but relevant for esterification), the acid protonates the carbonyl oxygen, making the carbonyl carbon significantly more electrophilic and susceptible to attack by the (weakly nucleophilic) amine. byjus.comyoutube.com The mechanism involves a series of protonation, nucleophilic attack, proton transfer, and dehydration steps. youtube.com

Base Catalysis: In a base-catalyzed pathway, the base does not typically interact with the carboxylic acid itself. Instead, it serves to deprotonate the amine's ammonium cation in the intermediate, facilitating the reaction. byjus.com As mentioned, bases like pyridine are crucial in reactions involving acid chlorides. uomustansiriyah.edu.iq

Coupling Agent-Mediated Pathways: The mechanism is highly dependent on the coupling agent. With carbodiimides like EDC, the carboxylic acid adds across the C=N bond of EDC to form an O-acylisourea intermediate. This intermediate is a potent acylating agent. The amine then attacks the carbonyl carbon of this intermediate, leading to the amide and a urea byproduct. acs.org With triazine-based reagents like DMTMM, an activated ester is formed, which then undergoes nucleophilic attack by the amine. acs.org

Table 2: Mechanistic Pathways for Amide Bond Formation

| Method | Activating Agent | Key Intermediate | Leaving Group | Typical Conditions |

|---|---|---|---|---|

| Acyl Chloride Pathway | SOCl₂ or (COCl)₂ | Tetrahedral Intermediate (from acyl chloride) | Cl⁻ | Aprotic solvent, often with a base (e.g., pyridine). uomustansiriyah.edu.iq |

| Carbodiimide Coupling | EDC, DCC | O-Acylisourea | Substituted Urea (e.g., EDU) | Room temperature, various solvents. acs.org |

| Triazine Coupling | DMTMM | Activated Triazinyl Ester | 4-methylmorpholine & dimethoxy-triazine byproduct | Aqueous or organic solvents. acs.org |

| Direct Thermal Amidation | None (Heat) | Ammonium Carboxylate Salt | H₂O | High temperatures (>150 °C), generally low yielding. |

Kinetic Studies and Rate-Determining Steps of Amidation

The formation of the amide bond in this compound from 9H-xanthene-9-carboxylic acid and propyl 4-aminobenzoate typically proceeds via the activation of the carboxylic acid. Common activating agents include carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), often in the presence of an additive like 1-hydroxybenzotriazole (HOBt).

Kinetic studies on similar carbodiimide-mediated amidation reactions have provided significant insights into the reaction mechanism. Research on the amidation of a carboxylic acid with an amine using EDCI and HOBt has shown that the reaction rate is independent of the concentration of HOBt. This indicates that the rate-determining step is the initial reaction between the carboxylic acid and the carbodiimide (EDCI) to form the highly reactive O-acylisourea intermediate. nih.govnih.gov

The reaction can be represented by the following general scheme:

Formation of the O-acylisourea intermediate (Rate-Determining Step): R-COOH + R'-N=C=N-R'' → R-CO-O-C(=NR')-NHR''

Nucleophilic attack by the amine: R-CO-O-C(=NR')-NHR'' + R'''-NH₂ → R-CO-NHR''' + R'-NH-CO-NH-R''

The steric hindrance posed by the bulky 9H-xanthene moiety on the carboxylic acid can be expected to influence the rate of the first step. Generally, increased steric hindrance at the carboxylic acid can decrease the rate of O-acylisourea formation.

Table 1: Illustrative Kinetic Data for a Carbodiimide-Mediated Amidation

| Reactant Concentration | Rate Constant (k) | Rate-Determining Step |

|---|---|---|

| [Carboxylic Acid] = 0.1 M, [EDCI] = 0.1 M | k₁ | Formation of O-acylisourea |

This table is for illustrative purposes and does not represent the actual kinetic data for the synthesis of this compound.

Alternatively, the amidation can be carried out by first converting 9H-xanthene-9-carboxylic acid to its more reactive acyl chloride. The subsequent reaction with propyl 4-aminobenzoate would then be a rapid nucleophilic acyl substitution. In this case, the rate-determining step would likely be the nucleophilic attack of the amine on the acyl chloride.

Esterification Mechanism of the Propyl Benzoate (B1203000) Moiety

The propyl benzoate moiety of the target molecule is formed through the esterification of p-aminobenzoic acid with propanol. The most common method for this transformation is the Fischer-Speier esterification, which involves heating the carboxylic acid and alcohol in the presence of a strong acid catalyst, such as sulfuric acid.

The mechanism of Fischer esterification is a reversible, multi-step process that can be summarized by the acronym PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation). masterorganicchemistry.com

Protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which increases the electrophilicity of the carbonyl carbon.

Addition of the alcohol (propanol) as a nucleophile to the protonated carbonyl carbon, forming a tetrahedral intermediate.

Deprotonation of the oxonium ion and Protonation of one of the hydroxyl groups to form a good leaving group (water).

Elimination of a water molecule from the tetrahedral intermediate, regenerating the carbonyl group.

Deprotonation of the protonated ester to yield the final ester product and regenerate the acid catalyst.

A crucial aspect of the esterification of p-aminobenzoic acid is the presence of the basic amino group. This amino group will react with the acid catalyst, forming a protonated ammonium salt. Consequently, a stoichiometric amount of the acid catalyst is required to ensure there is sufficient acid to both protonate the amino group and catalyze the esterification reaction. researchgate.net The protonation of the amino group deactivates it towards acting as a nucleophile, thus preventing self-amidation or other side reactions involving the amino group during the esterification process.

The rate of Fischer esterification is influenced by steric hindrance in both the alcohol and the carboxylic acid. Primary alcohols, like propanol, generally react faster than secondary or tertiary alcohols. researchgate.net

Potential Side Reactions and Byproduct Formation

In the amidation step (using carbodiimides):

N-acylurea formation: The highly reactive O-acylisourea intermediate can undergo an intramolecular rearrangement to form a stable N-acylurea. This N-acylurea is no longer reactive towards the amine and represents a significant byproduct pathway in carbodiimide-mediated couplings. nih.govwikipedia.org The formation of N-acylurea is a well-documented side reaction in peptide synthesis. nih.gov

Symmetrical Anhydride Formation: The O-acylisourea intermediate can also react with another molecule of the carboxylic acid to form a symmetrical anhydride. While this anhydride is still reactive towards the amine, its formation represents a deviation from the direct pathway.

Racemization: If chiral carboxylic acids were used, racemization could be a concern, although it is not applicable to the achiral 9H-xanthene-9-carboxylic acid.

Table 2: Common Byproducts in Carbodiimide-Mediated Amidation

| Side Reaction | Byproduct | Implication |

|---|---|---|

| Intramolecular Rearrangement | N-acylurea | Inactive towards amidation, reduces yield. |

In the esterification step (Fischer-Speier):

Incomplete reaction: Fischer esterification is a reversible process. If water is not efficiently removed from the reaction mixture, the equilibrium will not be driven to the product side, resulting in incomplete conversion. masterorganicchemistry.com

Dimerization/Polymerization: Although less likely under standard Fischer esterification conditions due to the protonation of the amino group, there is a remote possibility of intermolecular reactions between molecules of p-aminobenzoic acid if the amino group is not fully protonated.

Dehydration of alcohol: Under strong acidic conditions and high temperatures, the propanol could undergo dehydration to form propene or di-propyl ether.

It is also worth noting that in the synthesis of xanthene derivatives, the use of certain reagents can lead to the formation of multiple side products. researchgate.net Careful control of reaction conditions is therefore crucial to minimize the formation of these and other potential byproducts.

Strategies for Derivatization and Advanced Structural Modification of the Xanthene Amido Benzoate Scaffold

Modification of the Xanthene Core

The aromatic rings of the xanthene nucleus are prime targets for the introduction of various substituents. The placement and nature of these groups can modulate electronic properties, solubility, and interactions with biological targets. Common synthetic strategies allow for the incorporation of functional groups at positions 1 through 8 of the xanthene ring system. For instance, electrophilic aromatic substitution reactions can introduce halogen, nitro, or acyl groups, which can then be further elaborated.

The choice of substituent can have a range of effects. Electron-withdrawing groups (EWGs) like halogens (F, Cl, Br) or nitro groups can alter the electron density of the aromatic system and may enhance binding affinity through specific interactions. Conversely, electron-donating groups (EDGs) such as methoxy (B1213986) (-OCH₃) or alkyl groups can increase lipophilicity and affect metabolic stability. The introduction of functional groups capable of hydrogen bonding, like hydroxyl (-OH) or amino (-NH₂) groups, can improve aqueous solubility and provide additional points of interaction with target proteins. nih.gov

Table 1: Potential Substituents on the Xanthene Core and Their Predicted Effects

| Position on Xanthene Ring | Substituent Type | Example Substituent | Potential Effect on Molecular Properties |

| C1-C4, C5-C8 | Electron-Withdrawing | -Cl, -CF₃, -NO₂ | Alters electronic distribution, may form halogen bonds |

| C1-C4, C5-C8 | Electron-Donating | -CH₃, -OCH₃ | Increases lipophilicity, may influence metabolic pathways |

| C1-C4, C5-C8 | Hydrogen Bond Donor/Acceptor | -OH, -NH₂, -COOH | Increases polarity, enhances potential for hydrogen bonding |

| C2, C7 | Bulky Groups | -t-Butyl, -Phenyl | Introduces steric hindrance, may improve selectivity |

A more advanced modification involves replacing the bridging oxygen atom (position 10) of the xanthene core with other heteroatoms. This bioisosteric replacement fundamentally alters the geometry and electronic properties of the tricyclic system. researchgate.net Replacing the oxygen with silicon (to form a sila-xanthene or silarhodamine) has been shown to cause significant red shifts in absorbance and emission spectra, a property valuable in developing fluorescent probes. researchgate.net

Variations of the Amide Linkage and Benzamide Moiety

The amide bond is a central feature of the scaffold, providing structural rigidity and hydrogen bonding capabilities. nih.govnumberanalytics.com Modifications to this linkage and the attached benzoate (B1203000) ring are critical for fine-tuning the molecule's activity.

While the parent scaffold has a secondary amide (N-H), the amide nitrogen can be a point for derivatization. N-alkylation (e.g., N-methylation) removes the hydrogen bond donor capability, which can be used to probe the importance of this interaction for biological activity. uva.nl This modification also increases lipophilicity. Introducing larger or cyclic substituents on the nitrogen can enforce specific conformations, a strategy known as conformational restriction, which can enhance binding affinity and selectivity for a target. acs.org Alternatively, the amide bond itself can be replaced with bioisosteres, such as 1,2,3-triazoles, to improve metabolic stability while retaining key structural features. nih.gov

The benzoate ring offers another site for systematic modification. The position and electronic nature of substituents on this ring can dramatically influence the molecule's properties. Adding substituents ortho, meta, or para to the amide linkage can affect the orientation of the ring and its electronic character.

Table 2: Influence of Substituents on the Benzoate Ring

| Position on Benzoate Ring | Substituent Type | Example Substituent | Predicted Influence on Properties |

| Ortho (C2, C6) | Sterically Bulky | -Isopropyl, -OCH₃ | May force a non-planar conformation of the amide, affecting binding |

| Meta (C3, C5) | Electron-Withdrawing | -CN, -SO₂NH₂ | Lowers pKa of other groups, alters electronic interactions |

| Para (C4) | Electron-Donating | -OH, -NH₂ | Increases electron density, provides H-bonding sites |

| Para (C4) | Halogen | -F, -Cl | Increases lipophilicity, potential for halogen bonding |

Functionalization of the Propyl Ester Group

The propyl ester group primarily influences the pharmacokinetic properties of the molecule, including its solubility and cell permeability. omicsonline.org Modification of this group is a common strategy in drug design to optimize absorption, distribution, metabolism, and excretion (ADME) profiles.

Strategies for modifying the propyl ester include altering the length and branching of the alkyl chain. Changing the propyl group to a smaller (e.g., ethyl) or larger (e.g., butyl) alkyl group can modulate lipophilicity. omicsonline.org Introducing branching, such as an isopropyl or isobutyl group, can increase metabolic stability by sterically hindering enzymatic hydrolysis. nih.govpreprints.org

Furthermore, the ester functional group itself can be replaced with other moieties to create prodrugs or to alter the compound's properties. Hydrolysis of the ester to the corresponding carboxylic acid would dramatically increase polarity and water solubility. Alternatively, the ester could be converted to a primary, secondary, or tertiary amide, which would introduce hydrogen bonding capabilities and generally increase metabolic stability compared to the ester. ashp.org

Table 3: Bioisosteric Replacements and Modifications for the Propyl Ester Group

| Original Group | Modification Strategy | Resulting Functional Group | Anticipated Change in Properties |

| Propyl Ester | Chain Length Variation | Ethyl Ester, Pentyl Ester | Modulates lipophilicity and membrane permeability |

| Propyl Ester | Branching | Isopropyl Ester | Increases steric hindrance, potentially improving metabolic stability |

| Propyl Ester | Hydrolysis | Carboxylic Acid | Significantly increases polarity and aqueous solubility |

| Propyl Ester | Amidation | Primary/Secondary Amide | Increases metabolic stability, introduces H-bond donor/acceptor sites |

| Propyl Ester | Reduction | Primary Alcohol | Removes ester, introduces polar hydroxyl group |

Chain Length and Branching Variations

The alkyl chain of the propyl ester in Propyl 4-(9H-xanthene-9-amido)benzoate is a primary target for modification to influence the compound's physicochemical properties, such as solubility and lipophilicity. These modifications are typically achieved through esterification reactions of the carboxylic acid precursor, 4-(9H-xanthene-9-amido)benzoic acid, with various alcohols of differing chain lengths and branching patterns.

Strategies for Alkyl Chain Variation:

Linear Chain Extension: The use of straight-chain alcohols, such as ethanol, butanol, and pentanol, in acid-catalyzed esterification reactions allows for the systematic extension of the alkyl chain. This homologous series provides a means to study the impact of chain length on the molecule's biological activity and physical characteristics.

Branched-Chain Introduction: To investigate the effects of steric bulk, branched-chain alcohols like isopropanol, isobutanol, and tert-butanol (B103910) can be employed. The introduction of branching can influence the compound's binding affinity to biological targets and its metabolic stability.

Illustrative Derivatization Reactions:

| Reactant Alcohol | Resulting Ester Group |

| Ethanol | Ethyl |

| Butanol | Butyl |

| Isopropanol | Isopropyl |

| Tert-butanol | Tert-butyl |

These reactions are typically carried out in the presence of a catalytic amount of a strong acid, such as sulfuric acid, or by using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC).

Introduction of Additional Functional Groups

The xanthene and benzoate rings of the scaffold offer multiple positions for the introduction of additional functional groups, thereby enabling the exploration of a wider chemical space and the potential for new biological activities.

Functionalization of the Xanthene Ring:

The aromatic rings of the xanthene core are susceptible to electrophilic substitution reactions. The positions and nature of the substituents can be controlled by the reaction conditions and the directing effects of the existing groups.

Potential Functional Group Additions:

Halogenation: Introduction of halogen atoms (e.g., -Cl, -Br, -F) can alter the electronic properties of the molecule and enhance its binding capabilities.

Nitration: The introduction of a nitro group (-NO2) provides a precursor for further functionalization, such as reduction to an amino group (-NH2).

Alkylation and Acylation: Friedel-Crafts reactions can be employed to introduce alkyl or acyl groups, which can modulate the compound's lipophilicity and steric profile.

Functionalization of the Benzoate Ring:

The benzoate ring can also be modified, although the directing effects of the amide and ester groups must be considered.

Regioselectivity and Stereoselectivity in Derivatization Reactions

Controlling the position and spatial arrangement of new functional groups is paramount in the synthesis of specific and active derivatives.

Regioselectivity:

Regioselectivity refers to the preference for a reaction to occur at one position over another. In the context of the xanthene-amido-benzoate scaffold, the directing effects of the substituents on the aromatic rings play a crucial role. For instance, the oxygen atom in the xanthene ring and the amide group are ortho-, para-directing activators, while the ester group on the benzoate ring is a meta-directing deactivator. Understanding these electronic effects is essential for predicting and controlling the outcome of electrophilic substitution reactions.

Stereoselectivity:

Stereoselectivity is the preferential formation of one stereoisomer over another. While the parent compound, this compound, is not chiral, the introduction of substituents can create chiral centers. In such cases, the use of chiral catalysts or auxiliaries may be necessary to achieve the desired stereoisomer with high enantiomeric or diastereomeric excess. This is particularly important when the biological activity of the compound is dependent on a specific three-dimensional arrangement of its atoms.

Future Research Directions and Emerging Research Avenues for Xanthene Amido Benzoate Chemistry

Exploration of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The development of environmentally benign and efficient synthetic methodologies is a cornerstone of modern chemistry. numberanalytics.comnih.govfrontiersin.orgresearchgate.net For xanthene-amido-benzoate derivatives, future research will likely focus on moving beyond traditional batch synthesis towards more sustainable and scalable approaches.

Mechanochemistry, which uses mechanical force to induce chemical transformations, offers a compelling alternative to solvent-based synthesis. researchgate.net Ball milling, for example, can facilitate solvent-free amidation reactions, often with reduced reaction times and milder conditions compared to conventional heating. nih.govorganic-chemistry.org This approach is particularly attractive for producing active pharmaceutical ingredients (APIs), as it minimizes volatile organic solvent waste. researchgate.net Future studies could explore the mechanochemical synthesis of Propyl 4-(9H-xanthene-9-amido)benzoate from a suitable xanthene-derived ester and an amine, potentially eliminating the need for bulk solvents and simplifying purification. nih.govmdpi.com

Flow chemistry, or continuous-flow synthesis, represents another major frontier. nih.govnumberanalytics.com Amide bond formation has been successfully adapted to flow reactors, leading to significant improvements in space-time yields, safety, and process control. nih.govresearchgate.netresearchgate.net This technology allows for the efficient synthesis of amides using recyclable coupling reagents and sustainable solvents, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), which is derived from biomass. acs.org A future research goal would be to develop a continuous-flow process for the synthesis of xanthene-amido-benzoates, potentially integrating synthesis and purification steps to create a streamlined, automated platform. acs.orgrsc.org

Table 1: Comparison of Synthetic Methodologies for Amide Bond Formation

| Feature | Traditional Batch Synthesis | Mechanochemistry | Flow Chemistry |

|---|---|---|---|

| Solvent Use | High | Low to None | Reduced, often recyclable |

| Reaction Time | Hours to days | Minutes to hours organic-chemistry.org | Minutes acs.org |

| Energy Input | Often requires prolonged heating | Mechanical energy | Precise heating, often for shorter durations |

| Scalability | Can be challenging | Can be scalable | Highly scalable |

| Safety | Risks associated with large volumes of flammable solvents | Generally safer due to lack of solvent | Enhanced safety due to small reaction volumes numberanalytics.com |

| Waste Generation | High (solvents, byproducts from coupling agents) | Low | Minimized, with potential for reagent recycling acs.org |